ATAGABALIN

Descripción

Structure

3D Structure

Propiedades

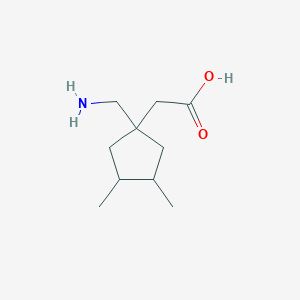

IUPAC Name |

2-[1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVMAUQEZFTTFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC1C)(CC(=O)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Atagabalin: A Technical Overview of its Discovery and Development

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Atagabalin (PD-0200390) is a gabapentinoid that was under development by Pfizer for the treatment of primary insomnia. Like other members of its class, including gabapentin and pregabalin, its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels. Despite reaching Phase 2 clinical trials, the development of this compound was discontinued due to unsatisfactory efficacy results. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical pharmacology, and clinical trial findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the trajectory of this compound and the broader field of sleep disorder therapeutics.

Introduction

This compound, with the developmental code name PD-0200390, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1][2] It was developed by Pfizer as a potential therapeutic agent for insomnia.[2] Chemically, it is identified as [(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[2] The primary molecular target of this compound is the α2δ subunit of voltage-gated calcium channels (VGCCs), a target it shares with the approved drugs gabapentin and pregabalin.[2] While showing promise in early studies, its development was ultimately halted after Phase 2 clinical trials failed to demonstrate sufficient efficacy.[2]

Mechanism of Action

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[2] These subunits are auxiliary components of the VGCC complex and are involved in the trafficking and function of the channel. By binding to the α2δ subunit, gabapentinoids are thought to modulate calcium influx at presynaptic terminals, although the precise downstream effects are still under investigation. This modulation is believed to reduce the release of excitatory neurotransmitters, which may contribute to its potential hypnotic effects.

Signaling Pathway

The binding of this compound to the α2δ subunit of presynaptic VGCCs is the critical initiating event. This interaction is thought to interfere with the normal function of the α2δ subunit, which includes promoting the trafficking of the calcium channel to the presynaptic membrane. By disrupting this process, this compound may reduce the density of functional calcium channels at the synapse, leading to a decrease in calcium influx upon neuronal depolarization. This, in turn, would attenuate the release of neurotransmitters involved in arousal and wakefulness.

Preclinical Development

In Vitro Pharmacology

The primary in vitro assay used to characterize this compound and other gabapentinoids is a radioligand binding assay to determine their affinity for the α2δ subunit of VGCCs.

Experimental Protocol: [³H]-Gabapentin Binding Assay

A typical protocol for this assay is as follows:

-

Membrane Preparation: Porcine or rat brain cortex is homogenized in a sucrose buffer and centrifuged to isolate a crude membrane fraction. The pellet is resuspended in a suitable buffer (e.g., Tris-HCl).

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]-gabapentin and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled gabapentin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]-gabapentin binding) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

While specific binding affinity data for this compound is not publicly available, it is known to bind with high affinity to the α2δ-1 and α2δ-2 subunits.[2]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While detailed pharmacokinetic parameters for this compound in various preclinical species have not been published, studies on the related compound pregabalin in dogs and cats can provide some context.

| Parameter | Dog (4 mg/kg, oral) | Cat (4 mg/kg, oral) |

| Tmax (hours) | 1.5 (1.0-4.0) | 2.9 ± 1.2 |

| Cmax (µg/mL) | 7.15 (4.6-7.9) | 8.3 ± 1.6 |

| Elimination Half-life (hours) | 6.90 (6.21-7.40) | 10.4 ± 2.6 |

| AUC (µg·h/mL) | 81.8 (56.5-92.1) | 133.9 ± 71.5 |

Table 1: Pharmacokinetic Parameters of Pregabalin in Dogs and Cats.[3][4] It is important to note that these are data for pregabalin and may not be representative of this compound's pharmacokinetic profile.

Preclinical Efficacy Models

The hypnotic potential of new compounds is often evaluated in rodent models of insomnia. These models can be induced by various methods, such as stress, pharmacological agents, or environmental changes.

Experimental Protocol: Rodent Model of Insomnia

A common experimental workflow for assessing hypnotic efficacy is as follows:

-

Animal Preparation: Rodents (rats or mice) are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.

-

Acclimatization: Animals are allowed to recover from surgery and are habituated to the recording chamber and cables.

-

Baseline Recording: Baseline sleep patterns are recorded for a set period (e.g., 24 hours) to establish normal sleep architecture.

-

Induction of Insomnia: Insomnia can be induced through methods like cage change to a novel environment, which mimics the "first-night effect" in humans, or through the administration of a wake-promoting agent.

-

Drug Administration: Animals are administered the test compound (e.g., this compound) or vehicle at a specific time point, typically before the dark phase (the active period for nocturnal rodents).

-

Sleep Recording and Analysis: EEG and EMG are recorded for a defined period post-dosing. The recordings are scored for different sleep stages (wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep). Key parameters analyzed include sleep latency (time to fall asleep), total sleep time, wake after sleep onset (WASO), and the duration and percentage of each sleep stage.

References

- 1. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of single-dose oral pregabalin administration in normal dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetics of Single-Dose Oral Pregabalin Administration in Normal Cats [frontiersin.org]

Atagabalin: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin, with the developmental code name PD-0200390, is a γ-aminobutyric acid (GABA) analogue that was developed by Pfizer.[1] Structurally related to gabapentin and pregabalin, it is a ligand for the α2δ subunit of voltage-gated calcium channels.[1] this compound was investigated for its potential therapeutic effects in treating insomnia, but its development was discontinued after Phase II clinical trials due to unsatisfactory results.[1][2] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis pathway of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically known as 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid.[3] Its chemical structure is characterized by a cyclopentyl acetic acid backbone with two methyl groups at the 3 and 4 positions and an aminomethyl group at the 1 position. The stereochemistry of the two chiral centers is (3S, 4S), which is crucial for its biological activity.

| Identifier | Value |

| IUPAC Name | 2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid[3] |

| CAS Number | 223445-75-8[3] |

| Molecular Formula | C10H19NO2[3] |

| Molecular Weight | 185.26 g/mol [3] |

| SMILES | C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN[3] |

| InChI Key | IUVMAUQEZFTTFB-YUMQZZPRSA-N[3] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the stereoselective construction of the disubstituted cyclopentane ring system followed by the introduction of the necessary functional groups. The key steps include a Diels-Alder reaction to establish the initial carbocyclic framework with the desired stereochemistry, followed by a series of functional group manipulations.

Caption: Synthesis Pathway of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on literature precedents.

Step 1: Diels-Alder Reaction

-

Reaction: Butadiene + (-)-Menthyl acrylate → Diels-Alder Adduct

-

Procedure: To a solution of (-)-menthyl acrylate in toluene at -10 °C is added titanium tetrachloride (TiCl4) dropwise. A solution of butadiene in toluene is then added slowly, and the reaction mixture is stirred at -10 °C for several hours. The reaction is quenched by the addition of aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude Diels-Alder adduct. Purification is achieved by column chromatography on silica gel.

Step 2: Reduction to Diol

-

Reaction: Diels-Alder Adduct → Diol

-

Procedure: The Diels-Alder adduct is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The mixture is then warmed to room temperature and stirred overnight. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the diol.

Step 3: Formation of Dimesylate

-

Reaction: Diol → Dimesylate

-

Procedure: The diol is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl) is added dropwise, and the reaction is stirred at 0 °C for several hours. The reaction mixture is then poured into ice-water and extracted with ethyl acetate. The combined organic extracts are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated to afford the dimesylate.

Step 4: Reduction to trans-3,4-Dimethylcyclopentene

-

Reaction: Dimesylate → trans-3,4-Dimethylcyclopentene

-

Procedure: The dimesylate is dissolved in diethyl ether and added to a suspension of LiAlH4 in diethyl ether at room temperature. The mixture is then heated to 40 °C and stirred for several hours. After cooling, the reaction is quenched as described in Step 2. The organic layer is separated, and the solvent is carefully removed by distillation to yield trans-3,4-dimethylcyclopentene.

Step 5: Oxidative Cleavage to Ketone

-

Reaction: trans-3,4-Dimethylcyclopentene → trans-3,4-Dimethylcyclopentanone

-

Procedure: To a vigorously stirred biphasic mixture of the cyclopentene derivative in dichloromethane and water containing tetra-n-butylammonium bromide (nBu4NBr) is added potassium permanganate (KMnO4) portion-wise at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0 °C, and sulfur dioxide gas is bubbled through the mixture until the purple color disappears. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to give trans-3,4-dimethylcyclopentanone.

Step 6: Horner-Wadsworth-Emmons Reaction

-

Reaction: trans-3,4-Dimethylcyclopentanone → α,β-Unsaturated Ester

-

Procedure: To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C is added triethylphosphonoacetate dropwise. The mixture is stirred until the evolution of hydrogen ceases. A solution of trans-3,4-dimethylcyclopentanone in THF is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated, and the residue is purified by chromatography to give the α,β-unsaturated ester.

Step 7: Michael Addition

-

Reaction: α,β-Unsaturated Ester → Michael Adduct

-

Procedure: To a solution of the α,β-unsaturated ester in nitromethane is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The mixture is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the Michael adduct.

Step 8: Reductive Cyclization to Lactam

-

Reaction: Michael Adduct → Lactam

-

Procedure: The Michael adduct is dissolved in methanol and subjected to hydrogenation in the presence of Raney Nickel catalyst under a hydrogen atmosphere. The reaction is stirred at room temperature until the starting material is consumed. The catalyst is removed by filtration, and the solvent is evaporated to give the lactam.

Step 9: Hydrolysis to this compound

-

Reaction: Lactam → this compound

-

Procedure: The lactam is heated at reflux in aqueous hydrochloric acid for several hours. The solution is then cooled and concentrated under reduced pressure. The residue is purified by ion-exchange chromatography to afford this compound hydrochloride. The free amino acid can be obtained by neutralization.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps. It is important to note that these are literature values and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reported Yield (%) |

| 1 | Diels-Alder Reaction | 64-100 |

| 2 | Reduction to Diol | High |

| 3 | Formation of Dimesylate | ~82 |

| 4 | Reduction to Cyclopentene | ~98 |

| 5 | Oxidative Cleavage | ~82 |

| 6 | Horner-Wadsworth-Emmons | High |

| 7 | Michael Addition | Good |

| 8 | Reductive Cyclization | Good |

| 9 | Hydrolysis | Good |

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The multi-step synthesis, commencing with a stereoselective Diels-Alder reaction, allows for the controlled construction of the chiral cyclopentane core. The subsequent functional group transformations lead to the final aminomethyl acetic acid derivative. While the clinical development of this compound was halted, the synthetic strategies and chemical principles involved remain of significant interest to the medicinal and organic chemistry communities. The detailed protocols and data presented herein serve as a valuable resource for researchers working on the synthesis of related GABA analogues and other complex chiral molecules.

References

- 1. Trans-3,4-dimethyl cyclopentanone|lookchem [lookchem.com]

- 2. BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study | NSF Public Access Repository [par.nsf.gov]

- 3. WO2007010387A2 - Stereoselective synthesis of 3,4-disubstituted cyclopentanones and related compounds - Google Patents [patents.google.com]

Atagabalin's Mechanism of Action on α2δ Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and a member of the gabapentinoid class of drugs.[1] Although its clinical development for insomnia was discontinued, the mechanism of action of this compound remains a subject of significant interest for researchers developing novel therapeutics targeting neuronal hyperexcitability.[1] This technical guide provides an in-depth exploration of this compound's core mechanism of action: its interaction with the α2δ subunits of voltage-gated calcium channels (VGCCs).

This compound, like other gabapentinoids such as gabapentin and pregabalin, exerts its effects by binding with high affinity to the α2δ auxiliary subunits of VGCCs, specifically the α2δ-1 and α2δ-2 isoforms.[1][2] This interaction is central to its modulatory effects on neuronal function. This document will detail the molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target of this compound is the α2δ subunit, an auxiliary protein associated with the pore-forming α1 subunit of VGCCs.[2][3] The α2δ subunit itself is a disulfide-linked complex of the α2 and δ proteins, encoded by the same gene.[3] There are four known α2δ isoforms (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), with this compound primarily targeting the α2δ-1 and α2δ-2 subunits.[1]

The binding of this compound to the α2δ subunit does not directly block the calcium channel pore. Instead, it is thought to allosterically modulate the function of the channel complex.[2] This modulation is believed to occur through several interconnected mechanisms:

-

Inhibition of VGCC Trafficking: Evidence suggests that gabapentinoids interfere with the forward trafficking of the α2δ subunit and the entire VGCC complex from the endoplasmic reticulum and recycling endosomes to the presynaptic membrane. This leads to a reduction in the density of functional calcium channels at the presynaptic terminal.

-

Modulation of Channel Gating Properties: While not the primary mechanism, some studies suggest that α2δ ligands may subtly alter the voltage-dependent gating properties of VGCCs, leading to a reduction in calcium influx upon neuronal depolarization.[3]

The net effect of this compound's interaction with the α2δ subunit is a reduction in calcium influx into the presynaptic neuron, particularly during periods of high-frequency firing characteristic of pathological states like neuropathic pain and epilepsy.

Quantitative Data: Binding Affinity of α2δ Ligands

| Ligand | Target Subunit | Binding Affinity (Ki) | Radioligand | Tissue Source | Reference |

| Pregabalin | α2δ-1 | 23 nM | [³H]-Gabapentin | Recombinant human | [4] |

| Pregabalin | α2δ-2 | 39 nM | [³H]-Gabapentin | Recombinant human | [4] |

| Gabapentin | α2δ-1 | 140 nM | [³H]-Gabapentin | Porcine brain | [5] |

| Gabapentin | α2δ-2 | 360 nM | [³H]-Gabapentin | Porcine brain | [5] |

Signaling Pathways and Downstream Effects

The binding of this compound to the α2δ subunit initiates a cascade of events that ultimately leads to a reduction in the release of excitatory neurotransmitters. This is the key downstream consequence of its mechanism of action.

Modulation of Voltage-Gated Calcium Channels

This compound's interaction with the α2δ subunit primarily affects the function of high-voltage activated (HVA) calcium channels, particularly the P/Q-type (CaV2.1) and N-type (CaV2.2) channels.[6][7] These channel subtypes are crucial for triggering neurotransmitter release at presynaptic terminals. By reducing the density and/or function of these channels, this compound effectively dampens the calcium signal that is essential for synaptic vesicle fusion and exocytosis.

Reduction of Neurotransmitter Release

The diminished presynaptic calcium influx caused by this compound leads to a significant reduction in the release of several key neurotransmitters, including:

-

Glutamate: As the primary excitatory neurotransmitter in the central nervous system, excessive glutamate release is implicated in numerous neurological disorders. This compound's ability to attenuate glutamate release is a cornerstone of its therapeutic potential.[8]

-

Norepinephrine: This monoamine neurotransmitter is involved in various physiological processes, including pain perception and mood regulation. Modulation of norepinephrine release contributes to the analgesic and anxiolytic-like effects of gabapentinoids.[9]

It is important to note that this compound does not directly interact with GABA receptors or transporters, despite its structural similarity to GABA.[2] Its mechanism is distinct from that of benzodiazepines and other GABAergic drugs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential action of gabapentin and pregabalin at P/Q-type voltage-sensitive calcium channels: inhibition of K+-evoked [3H]-norepinephrine release from rat neocortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of N- and P/Q-type calcium channels by postsynaptic GABAB receptor activation in rat supraoptic neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction between glutamate and GABA on 3H-noradrenaline release from rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stimulus-dependent modulation of [(3)H]norepinephrine release from rat neocortical slices by gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

Atagabalin (PD-0200390): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Atagabalin (PD-0200390) is an investigational compound that was under development by Pfizer. Its development was discontinued, and as such, the publicly available data is limited. This document summarizes the known information and provides context based on related compounds where specific data for this compound is unavailable.

Introduction

This compound, also known as PD-0200390, is a gabapentinoid that was investigated for the treatment of insomnia.[1][2] Like other gabapentinoids such as gabapentin and pregabalin, it is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). However, it does not exert its effects through direct interaction with GABA receptors. Instead, its primary mechanism of action is the high-affinity binding to the α2δ subunit of voltage-gated calcium channels.[1][2] Although development was halted due to unsatisfactory trial results, the existing pharmacokinetic and mechanistic data provide valuable insights for researchers in the field of neuroscience and drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in a clinical study involving healthy volunteers and subjects with varying degrees of renal impairment. The data reveals that this compound is rapidly absorbed and primarily eliminated by the kidneys as an unchanged drug, with negligible metabolism.[1][3]

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed. In a study of single-dose administration, the time to reach maximum plasma concentration (Tmax) ranged from 1.66 to 3.24 hours.[1][3] The mean apparent volume of distribution (Vd/F) was found to be approximately 48 liters, and this was consistent across different levels of renal function.[1]

Metabolism and Elimination

This compound undergoes little to no metabolism.[1] The primary route of elimination is renal excretion of the parent compound. In individuals with normal renal function, approximately 92% of the administered dose is recovered unchanged in the urine.[1] Consequently, the clearance of this compound is highly dependent on renal function. The mean half-life in subjects with normal renal function is approximately 5.36 hours.[1][3]

Impact of Renal Impairment

As expected for a drug eliminated primarily by the kidneys, the pharmacokinetics of this compound are significantly altered in individuals with renal impairment. As renal function declines, the oral and renal clearance of this compound decrease, leading to a prolonged half-life and increased systemic exposure (AUC).[1][3] A study by Corrigan et al. (2009) demonstrated a predictable relationship between creatinine clearance and this compound clearance.[1][3]

The following table summarizes the key pharmacokinetic parameters of this compound (25 mg single oral dose) in subjects with varying degrees of renal function, based on the findings from Corrigan et al. (2009).

| Parameter | Normal Renal Function (CLcr > 80 mL/min) | Mild Renal Impairment (CLcr 51-80 mL/min) | Moderate Renal Impairment (CLcr 30-50 mL/min) | Severe Renal Impairment (CLcr < 30 mL/min) |

| Tmax (h) | 1.66 - 3.24 | 1.66 - 3.24 | 1.66 - 3.24 | 1.66 - 3.24 |

| Cmax (µg/mL) | 0.45 - 0.56 | 0.45 - 0.56 | 0.45 - 0.56 | 0.45 - 0.56 |

| t½ (h) | 5.36 | Increased | Increased | Increased |

| AUC₀-∞ (% increase from normal) | - | 56% | 117% | 436% |

| CL/F (L/h) | Decreased with renal impairment | Decreased | Decreased | Decreased |

| CLR (L/h) | Decreased with renal impairment | Decreased | Decreased | Decreased |

| Vd/F (L) | ~48 | ~48 | ~48 | ~48 |

Data extracted from Corrigan et al., 2009.[1][3]

Pharmacodynamics

Publicly available quantitative pharmacodynamic data for this compound is limited. However, its mechanism of action as a gabapentinoid provides a strong basis for understanding its expected pharmacodynamic effects.

Mechanism of Action

The primary molecular target of this compound is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2]

The binding of this compound to the α2δ-1 subunit is thought to modulate the function of these channels, leading to a reduction in the influx of calcium into presynaptic nerve terminals. This, in turn, results in a decreased release of excitatory neurotransmitters, such as glutamate. By dampening excessive neuronal excitation, this compound was hypothesized to promote sleep.

Experimental Protocols

Detailed experimental protocols for the clinical studies of this compound are not publicly available. However, based on the study design described by Corrigan et al. (2009) and standard practices for such trials, a representative protocol can be outlined.[1][3]

Disclaimer: The following is a generalized protocol and may not reflect the exact procedures used in the this compound clinical trials.

Representative Phase I, Open-Label, Single-Dose Pharmacokinetic Study in Subjects with Renal Impairment

1. Study Objectives:

-

To evaluate the effect of varying degrees of renal impairment on the single-dose pharmacokinetics of this compound.

-

To assess the safety and tolerability of a single oral dose of this compound in this population.

2. Study Design:

-

An open-label, single-dose, parallel-group study.

-

Subjects are stratified into four groups based on their estimated creatinine clearance (CLcr):

-

Group 1: Normal renal function (CLcr > 80 mL/min)

-

Group 2: Mild renal impairment (CLcr 51-80 mL/min)

-

Group 3: Moderate renal impairment (CLcr 30-50 mL/min)

-

Group 4: Severe renal impairment (CLcr < 30 mL/min)

-

-

Each group consists of a pre-specified number of subjects (e.g., 6-8 subjects per group).

3. Study Population:

-

Male and female subjects aged 18-75 years.

-

Subjects in the renal impairment groups have stable renal function.

-

Healthy subjects in the control group have no clinically significant abnormalities.

-

Exclusion criteria include a history of significant cardiovascular, hepatic, or other diseases that could interfere with the drug's pharmacokinetics, and use of concomitant medications known to affect renal function or drug metabolism.

4. Study Drug Administration:

-

A single oral dose of this compound (e.g., 25 mg) is administered with a standardized volume of water after an overnight fast.

5. Pharmacokinetic Sampling:

-

Serial blood samples are collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Plasma is separated by centrifugation and stored at -20°C or below until analysis.

-

Urine is collected for a specified period (e.g., 0-4, 4-8, 8-12, 12-24, and 24-48 hours) to determine the amount of unchanged drug excreted.

6. Analytical Method:

-

Plasma and urine concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

7. Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀-t, AUC₀-∞, t½, CL/F, and CLR.

8. Safety and Tolerability Assessments:

-

Adverse events are monitored and recorded throughout the study.

-

Vital signs, physical examinations, and clinical laboratory tests are performed at pre-dose and at the end of the study.

Conclusion

This compound is a gabapentinoid with a pharmacokinetic profile characterized by rapid absorption and primary elimination via renal excretion of the unchanged drug. Its clearance is directly proportional to renal function, necessitating dose adjustments in patients with renal impairment. While specific pharmacodynamic data are scarce, its mechanism of action through binding to the α2δ-1 subunit of voltage-gated calcium channels is well-understood from studies of related compounds. The available information, though limited due to the discontinuation of its development, provides a valuable case study for researchers and professionals involved in the development of drugs targeting the central nervous system, particularly those with a renal route of elimination. Further research into the nuances of gabapentinoid binding and the downstream effects on neuronal signaling could yield new therapeutic opportunities.

References

Atagabalin's Binding Affinity for α2δ Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atagabalin (PD-0200390) is a gabapentinoid that, like its predecessors gabapentin and pregabalin, exerts its pharmacological effects through high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunits of voltage-gated calcium channels (VGCCs). This interaction is central to its proposed mechanism of action for conditions such as insomnia, for which it was investigated in clinical trials. This technical guide provides an in-depth overview of this compound's binding affinity for α2δ subunits, detailing the quantitative data, experimental methodologies, and the relevant signaling pathways.

Data Presentation: Binding Affinity of this compound and Related Compounds

The binding affinity of this compound for the α2δ subunit has been determined through competitive radioligand binding assays. The data, presented below, highlights its high potency, comparable to other well-characterized gabapentinoids.

| Compound | Target Subunit | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Source |

| This compound (PD-0200390) | α2δ | Competitive Binding | [³H]-Gabapentin | 22 | Not Reported | [1] |

| Gabapentin | α2δ-1 | Competitive Binding | [³H]-Gabapentin | - | 59 | |

| Gabapentin | α2δ-2 | Competitive Binding | [³H]-Gabapentin | - | 153 | |

| Pregabalin | α2δ-1 & α2δ-2 | Competitive Binding | Not Specified | Potent | Not Reported |

Note: The specific α2δ subunit isoform (α2δ-1 or α2δ-2) for the this compound IC50 value was not specified in the cited source. However, it is known to bind to both isoforms.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the α2δ subunit is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from its target.

Objective:

To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound for the α2δ subunits.

Materials:

-

Test Compound: this compound (PD-0200390)

-

Radioligand: [³H]-Gabapentin or [³H]-Pregabalin

-

Source of α2δ subunits: Porcine brain membranes or cell lines recombinantly expressing human α2δ-1 or α2δ-2 subunits.

-

Assay Buffer: Typically a Tris-HCl or HEPES based buffer at physiological pH.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Filtration Apparatus

-

Scintillation Counter

Methodology:

-

Membrane Preparation:

-

Homogenize porcine brain tissue or cultured cells expressing the target subunit in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, incubate a fixed concentration of the radioligand ([³H]-Gabapentin) with varying concentrations of the unlabeled test compound (this compound).

-

Add the prepared membrane homogenate to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled competitor (this compound).

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

If the dissociation constant (Kd) of the radioligand is known, the Ki of this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: this compound's mechanism via the α2δ subunit.

References

In-Depth Analysis of Atagabalin's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atagabalin (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and is closely related to the gabapentinoid class of drugs, which includes gabapentin and pregabalin.[1][2] Developed by Pfizer, this compound was investigated primarily for the treatment of insomnia, reaching Phase II clinical trials before its development was discontinued due to unsatisfactory trial results.[1][2] This guide provides a comprehensive technical overview of the molecular targets of this compound, detailing its mechanism of action, binding affinities, and the experimental methodologies used to elucidate its pharmacological profile.

Primary Molecular Targets: α2δ Subunits of Voltage-Gated Calcium Channels

The principal molecular targets of this compound are the α2δ auxiliary subunits of voltage-gated calcium channels (VDCCs), specifically the α2δ-1 and α2δ-2 isoforms.[1][2] These subunits are crucial for the proper trafficking and function of the pore-forming α1 subunit of VDCCs.[3] By binding to the α2δ subunits, this compound modulates the activity of these channels, leading to a reduction in the release of excitatory neurotransmitters.

Mechanism of Action

This compound's mechanism of action is consistent with that of other gabapentinoids. It binds with high affinity to the α2δ-1 and α2δ-2 subunits of presynaptic VDCCs.[1][2] This interaction is thought to interfere with the trafficking of the α1 subunit of the calcium channel to the presynaptic membrane, ultimately reducing the density of functional calcium channels at the nerve terminal.[4] The subsequent decrease in calcium influx upon neuronal depolarization leads to a reduction in the release of excitatory neurotransmitters such as glutamate.[5][6] This attenuation of excitatory neurotransmission is believed to underlie the therapeutic effects of gabapentinoids in conditions characterized by neuronal hyperexcitability.

Quantitative Data

Precise binding affinity data (Ki or Kd) for this compound are not widely available in the public domain. However, a study by Blakemore et al. (2010) on 3,4-disubstituted gababutins identified this compound (referred to as compound 21, 3,4-trans-dimethyl gababutin) and reported its potency.[7] For comparative purposes, the binding affinities of the related compounds, gabapentin and pregabalin, are also provided.

| Compound | Target | Parameter | Value | Reference |

| This compound | α2δ subunit | IC50 | 22 nM | [7] |

| Gabapentin | α2δ-1 subunit | Kd | 59 nM | |

| α2δ-2 subunit | Kd | 153 nM | ||

| Pregabalin | α2δ-1 subunit | Ki | 32 nM | |

| α2δ-2 subunit | Ki | 51 nM |

Note: The binding affinities for gabapentin and pregabalin are provided as representative values from the literature and may vary depending on the experimental conditions.

Experimental Protocols

The following sections describe generalized experimental protocols representative of those used to characterize the molecular targets of gabapentinoids like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for its target receptor.

Protocol:

-

Membrane Preparation:

-

Porcine cerebral cortex is homogenized in a buffered solution.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

-

-

Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand that binds to the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

The mixture is incubated to allow binding to reach equilibrium.[9]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.[9]

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10]

-

Neurotransmitter Release Assay

This assay measures the effect of a compound on the release of neurotransmitters from brain tissue.

Protocol:

-

Brain Slice Preparation:

-

Thin slices of a specific brain region (e.g., neocortex or hippocampus) are prepared from rodents.

-

The slices are pre-incubated with a radiolabeled neurotransmitter precursor (e.g., [³H]-glutamine to measure glutamate release).[8]

-

-

Superfusion and Stimulation:

-

The brain slices are placed in a superfusion chamber and continuously perfused with an oxygenated physiological salt solution.

-

Neurotransmitter release is stimulated by depolarization, typically by increasing the extracellular potassium concentration (e.g., K⁺-evoked release).[8]

-

-

Drug Application and Sample Collection:

-

This compound is added to the perfusion solution at various concentrations.

-

Fractions of the superfusate are collected at regular intervals before, during, and after stimulation.[8]

-

-

Quantification and Analysis:

-

The amount of radiolabeled neurotransmitter in each fraction is quantified by liquid scintillation counting.

-

The effect of this compound on stimulated neurotransmitter release is determined by comparing the amount of release in the presence and absence of the drug.[8]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single neuron, allowing for the direct assessment of the effects of a compound on ion channel function.

Protocol:

-

Cell Preparation:

-

Neurons are either cultured or acutely dissociated from a specific brain region. Alternatively, recordings can be made from neurons within a brain slice.

-

The preparation is placed in a recording chamber on a microscope stage and perfused with an extracellular solution.[11]

-

-

Pipette Positioning and Seal Formation:

-

A glass micropipette with a very fine tip, filled with an intracellular solution, is carefully positioned onto the surface of a neuron.

-

A gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[11]

-

-

Whole-Cell Configuration:

-

A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.[11]

-

-

Voltage-Clamp Recording:

-

The membrane potential of the neuron is held at a constant value by the patch-clamp amplifier.

-

Voltage steps are applied to activate voltage-gated calcium channels, and the resulting inward calcium currents are recorded.[11]

-

-

Drug Application and Data Analysis:

-

This compound is applied to the extracellular solution, and the effect on the amplitude and kinetics of the calcium currents is measured.

-

A reduction in the calcium current amplitude in the presence of this compound would provide direct evidence of its inhibitory effect on VDCCs.[12]

-

Conclusion

This compound's primary molecular targets are the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels. Its binding to these subunits modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters. While its clinical development was halted, the study of this compound has contributed to the understanding of the pharmacology of gabapentinoids and the role of α2δ subunits as therapeutic targets for neurological disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation of compounds acting on these important molecular targets.

References

- 1. Synthesis and in vivo evaluation of bicyclic gababutins PMID: 20005103 | MCE [medchemexpress.cn]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of subunits of voltage-gated calcium channels and actions of pregabalin on intrinsic primary afferent neurons in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systemic pregabalin attenuates facial hypersensitivity and noxious stimulus-evoked release of glutamate in medullary dorsal horn in a rodent model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ucl.ac.uk [ucl.ac.uk]

ATAGABALIN's relationship to the gabapentinoid class of drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of atagabalin and its relationship to the gabapentinoid class of drugs. Gabapentinoids, including gabapentin and pregabalin, are widely recognized for their therapeutic applications in epilepsy and neuropathic pain. This compound (PD-0200390), a structural analogue of gabapentin, was developed by Pfizer for the treatment of insomnia. Despite reaching Phase II clinical trials, its development was discontinued due to unsatisfactory results.[1][2][3] This guide will explore the core mechanism of action of gabapentinoids, focusing on their interaction with the α2δ subunit of voltage-gated calcium channels, and situate this compound within this pharmacological class. Detailed experimental protocols for key assays, quantitative data comparisons, and visual representations of signaling pathways and experimental workflows are provided to offer a comprehensive resource for researchers in the field.

Introduction to the Gabapentinoid Class

Gabapentinoids are a class of drugs structurally derived from the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, despite their structural similarity to GABA, they do not act on GABA receptors. The primary mechanism of action for gabapentinoids is the binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[4][5] This binding is crucial for their therapeutic effects. The class includes well-known drugs such as gabapentin and pregabalin, which are established treatments for various neurological and psychiatric disorders.[6][7] this compound is a member of this class and shares the same molecular target.[1][2]

Mechanism of Action of Gabapentinoids

The therapeutic effects of gabapentinoids are primarily mediated by their high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[5][8] This interaction leads to a reduction in calcium influx into the presynaptic neuron. The decreased intracellular calcium concentration, in turn, leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[6] This modulation of neurotransmitter release is believed to be the basis for the analgesic, anticonvulsant, and anxiolytic properties of this drug class.

Signaling Pathway

The binding of a gabapentinoid to the α2δ subunit of the VGCC initiates a cascade of events that ultimately dampens neuronal excitability. The following diagram illustrates this signaling pathway.

This compound in the Context of Gabapentinoids

This compound, with the developmental code name PD-0200390, is structurally related to gabapentin and was designed to have a similar mechanism of action.[1][2] It binds to the α2δ-1 and α2δ-2 subunits of VGCCs, consistent with its classification as a gabapentinoid.[1][2] While it showed promise in preclinical models for insomnia, it ultimately failed to demonstrate sufficient efficacy in Phase II clinical trials, leading to the discontinuation of its development.[1][3]

Quantitative Data Comparison

| Compound | Target | Binding Affinity (nM) | Assay Type | Reference |

| This compound | α2δ-1 | Not Reported | - | - |

| α2δ-2 | Not Reported | - | - | |

| Gabapentin | α2δ-1 | Kd = 59 | Radioligand Binding | [8] |

| α2δ-2 | Kd = 153 | Radioligand Binding | [8] | |

| Pregabalin | α2δ-1 | Ki = 180 | Radioligand Binding | [6] |

| α2δ-2 | High Affinity | Radioligand Binding | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of gabapentinoids like this compound.

Radioligand Binding Assay for α2δ Subunit Affinity

This assay is used to determine the binding affinity of a compound to the α2δ subunit of VGCCs.

Objective: To quantify the binding affinity (Ki or IC50) of a test compound (e.g., this compound) for the α2δ-1 and α2δ-2 subunits.

Materials:

-

Test compound (this compound)

-

Radioligand (e.g., [³H]-gabapentin or [³H]-pregabalin)

-

Membrane preparations from cells expressing recombinant human α2δ-1 or α2δ-2 subunits, or from porcine brain tissue.

-

Binding buffer (e.g., 10 mM HEPES, pH 7.4)

-

Wash buffer (e.g., ice-cold 10 mM HEPES, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Patch-Clamp Electrophysiology for Calcium Channel Inhibition

This technique directly measures the effect of a compound on the function of voltage-gated calcium channels in living cells.

Objective: To determine if a test compound modulates calcium currents in neurons.

Materials:

-

Cultured neurons (e.g., dorsal root ganglion neurons)

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Glass micropipettes

-

External recording solution (containing Ba²⁺ as the charge carrier)

-

Internal pipette solution

-

Test compound (this compound)

Procedure:

-

Cell Preparation: Plate cultured neurons on coverslips for recording.

-

Pipette Preparation: Fabricate glass micropipettes with a specific resistance and fill with the internal solution.

-

Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane at a holding potential where VGCCs are inactive (e.g., -80 mV).

-

Elicit Currents: Apply depolarizing voltage steps to activate the VGCCs and record the resulting inward calcium (or barium) currents.

-

Drug Application: Perfuse the external solution containing the test compound onto the cell and repeat the voltage-step protocol to record currents in the presence of the drug.

-

Data Analysis: Measure the peak amplitude of the calcium currents before and after drug application to determine the extent of inhibition or modulation.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of the brain in freely moving animals.

Objective: To assess the effect of a test compound on the in vivo release of excitatory neurotransmitters.

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection)

-

Test compound (this compound)

Procedure:

-

Probe Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., hippocampus or cortex) of an anesthetized animal using stereotaxic coordinates.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid at a slow, constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals into a fraction collector.

-

Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

Continue Sampling: Continue to collect dialysate samples to measure changes in neurotransmitter levels following drug administration.

-

Sample Analysis: Analyze the dialysate samples for the concentration of excitatory neurotransmitters using a sensitive analytical method.

-

Data Analysis: Compare the neurotransmitter concentrations before and after drug administration to determine the effect of the compound on neurotransmitter release.

Gabapentinoid Drug Discovery Workflow

The discovery of early gabapentinoids like gabapentin and pregabalin followed a more phenotypic screening approach rather than a target-based one. However, with the identification of the α2δ subunit as the molecular target, subsequent drug discovery efforts can incorporate both strategies. The following diagram illustrates a modern, integrated workflow for the discovery of novel gabapentinoids.

Conclusion

This compound is a prototypical example of a gabapentinoid that, despite a sound mechanistic rationale and progression to clinical trials, did not achieve its therapeutic endpoint. Its story underscores the complexities of drug development, even for compounds with well-defined molecular targets. The gabapentinoid class, however, remains a cornerstone in the treatment of neuropathic pain and epilepsy, and ongoing research continues to refine our understanding of their mechanism of action and explore new therapeutic applications. This technical guide provides a foundational resource for researchers and professionals engaged in the study and development of gabapentinoids, offering detailed methodologies and a comparative framework for this important class of drugs.

References

- 1. Peripheral Neuropathic Pain Pipeline Drugs Insights Report [delveinsight.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. expertmarketresearch.com [expertmarketresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

Developmental Code Name PD-0200390 (Atagabalin): A Research Overview

Developmental Code Name: PD-0200390 Generic Name: Atagabalin Therapeutic Indication: Insomnia (discontinued) Developer: Pfizer

Introduction

PD-0200390, also known as this compound, was a novel small molecule under investigation by Pfizer for the treatment of primary insomnia. As a member of the gabapentinoid class of drugs, its mechanism of action is related to the modulation of neuronal calcium channels. Despite reaching Phase 2 clinical trials, the development of this compound was discontinued due to unsatisfactory clinical trial results.[1][2][3] This document provides a summary of the available public information regarding the research and development of PD-0200390. Due to its discontinuation, detailed quantitative data and extensive experimental protocols are not publicly available.

Core Compound Details

| Property | Value |

| Chemical Formula | C10H19NO2 |

| Mechanism of Action | Binds to the α2δ subunit of voltage-gated calcium channels.[3] |

| Chemical Class | Gabapentinoid |

Mechanism of Action and Signaling Pathway

This compound is a gabapentinoid, a class of drugs that exert their effects by binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[3] While the precise downstream signaling cascade for this compound in the context of insomnia is not detailed in publicly available literature, the general mechanism for gabapentinoids involves the modulation of calcium influx at presynaptic nerve terminals. This, in turn, is thought to reduce the release of excitatory neurotransmitters. The α2δ-1 and α2δ-2 subunits have been identified as the specific targets for this class of drugs.[3] The therapeutic hypothesis for insomnia was likely based on the premise that reducing neuronal excitability in key sleep-regulating circuits would promote sleep onset and maintenance.

References

Preclinical Profile of Atagabalin: An In-Depth Technical Review

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data on Atagabalin (PD-0200390) is limited due to its discontinued development. This document summarizes the known information about this compound and extrapolates its likely preclinical profile based on extensive studies of the closely related and mechanistically similar compounds, pregabalin and gabapentin. This approach provides a robust framework for understanding the potential effects of this compound.

Executive Summary

This compound is a gamma-aminobutyric acid (GABA) analogue developed by Pfizer.[1] Like other gabapentinoids, its primary mechanism of action is the high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2] This interaction is believed to modulate calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters.[2][3] Developed for the treatment of insomnia, its clinical development was halted in Phase 2 due to unsatisfactory trial results.[1][4] This guide provides a comprehensive overview of its core preclinical characteristics, drawing parallels from well-documented gabapentinoids to inform on its anticipated efficacy, pharmacokinetics, and safety profile.

Core Mechanism of Action

This compound, as a member of the gabapentinoid class, does not directly interact with GABA receptors. Instead, its therapeutic effects are mediated through its binding to the α2δ-1 and α2δ-2 subunits of presynaptic voltage-gated calcium channels (VGCCs).[1] This binding is crucial for its pharmacological activity. In states of neuronal hyperexcitability, which are implicated in conditions like neuropathic pain and epilepsy, the expression of α2δ subunits is upregulated. By binding to this subunit, this compound is thought to reduce the trafficking and function of VGCCs, leading to a decrease in calcium-dependent release of neurotransmitters such as glutamate and substance P.[3][5] This modulation of neuronal excitability is the cornerstone of its therapeutic potential.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound and other gabapentinoids.

Preclinical Efficacy (Inferred from Pregabalin Data)

While specific efficacy data for this compound is not publicly available, extensive preclinical studies on pregabalin in various animal models provide a strong indication of the expected therapeutic profile. These studies demonstrate robust activity in models of neuropathic pain and epilepsy.

Neuropathic Pain Models

| Animal Model | Species | Efficacy Endpoint | Route of Administration | Effective Dose Range | Citation |

| Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical allodynia | Oral (p.o.) / Intraperitoneal (i.p.) | 10 - 100 mg/kg | [6] |

| Spinal Nerve Ligation (SNL) | Rat | Reversal of thermal hyperalgesia | p.o. / i.p. | 10 - 100 mg/kg | [6] |

| Diabetic Neuropathy (Streptozotocin-induced) | Rat | Attenuation of mechanical hyperalgesia | p.o. | 30 - 100 mg/kg | [6] |

| Chemotherapy-Induced Neuropathy (Paclitaxel) | Rat | Reduction of cold allodynia | i.p. | 10 - 60 mg/kg | [6] |

Epilepsy Models

| Animal Model | Species | Efficacy Endpoint | Route of Administration | ED₅₀ | Citation |

| Maximal Electroshock Seizure (MES) | Mouse | Inhibition of tonic hindlimb extension | p.o. | 10 - 30 mg/kg | [7] |

| Pentylenetetrazole (PTZ)-induced Seizures | Mouse | Prevention of clonic seizures | p.o. | ~60 mg/kg | [7] |

| Audiogenic Seizures (DBA/2 mice) | Mouse | Inhibition of tonic seizures | p.o. | ~10 mg/kg | [7] |

Pharmacokinetics (Inferred from Pregabalin Data)

The pharmacokinetic profile of this compound was noted as "beneficial" in its discontinued Phase 2 trial.[8] The following table summarizes the expected pharmacokinetic parameters based on preclinical data for pregabalin in various species.

| Parameter | Mouse | Rat | Monkey |

| Bioavailability (%) | ~80 | >90 | ~75 |

| Tₘₐₓ (h) | 0.5 - 1.0 | 0.5 - 2.0 | 1.0 - 3.0 |

| Protein Binding (%) | Negligible | Negligible | Negligible |

| Metabolism | Negligible | Negligible | Negligible |

| Primary Route of Elimination | Renal | Renal | Renal |

| Half-life (h) | ~2 | ~6 | ~4 |

Safety and Toxicology (Inferred from Pregabalin Data)

The discontinuation of this compound trials was due to frequent adverse events, though the specifics were not detailed.[8] Preclinical toxicology studies of pregabalin have identified several target organs and potential safety concerns, which would be anticipated for this compound.

| Study Type | Species | Key Findings |

| Single-Dose Toxicity | Rat, Mouse | Low acute toxicity. |

| Repeat-Dose Toxicity | Rat, Monkey | CNS-related clinical signs (ataxia, lethargy), skeletal muscle atrophy, and effects on the male reproductive system at high doses. |

| Carcinogenicity | Mouse | Increased incidence of hemangiosarcomas at high doses. |

| Genotoxicity | In vitro / In vivo | Not genotoxic in a standard battery of assays. |

| Reproductive Toxicology | Rat, Rabbit | Developmental toxicity observed at maternally toxic doses. |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following are representative protocols used in the evaluation of gabapentinoids.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This workflow outlines the key steps in a typical CCI study to assess the efficacy of a compound like this compound.

-

Animals: Male Sprague-Dawley rats (200-250g) are used.

-

Surgery: Under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Drug Administration: After stable allodynia is established (7-14 days post-surgery), this compound or vehicle is administered (e.g., orally).

-

Outcome Measurement: Paw withdrawal thresholds are measured at multiple time points post-dosing to determine the anti-allodynic effect.

Maximal Electroshock Seizure (MES) Test

-

Animals: Male CF-1 mice (20-25g) are used.

-

Drug Administration: this compound or vehicle is administered at various doses, typically via oral gavage.

-

Seizure Induction: At the time of peak drug effect (e.g., 60 minutes post-dose), a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) is delivered via corneal electrodes.

-

Outcome Measurement: The presence or absence of a tonic hindlimb extension seizure is recorded.

-

Data Analysis: The ED₅₀ (the dose effective in protecting 50% of animals) is calculated using probit analysis.

Conclusion

While the clinical development of this compound was terminated, its profile as a potent α2δ ligand places it within a well-understood class of therapeutic agents. The preclinical data from related compounds like pregabalin provide a strong basis for inferring its likely pharmacological effects. This compound would be expected to demonstrate efficacy in animal models of neuropathic pain and epilepsy, possess a favorable pharmacokinetic profile with minimal metabolism, and exhibit a safety profile consistent with other gabapentinoids. This technical guide, by synthesizing available information and leveraging established knowledge of the drug class, offers a comprehensive preclinical overview for scientific and drug development professionals.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypnotic - Wikipedia [en.wikipedia.org]

- 5. Elucidating the mechanism of action of pregabalin: α(2)δ as a therapeutic target in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic review and meta-analysis of pregabalin preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Atagabalin: An In-Depth Technical Review of its Potential Neurological Effects Beyond Insomnia

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on publicly available information. The development of Atagabalin (PD-0200390) was discontinued after Phase II clinical trials for insomnia, and as a result, extensive public data on its broader neurological effects are limited. This document synthesizes available information on this compound and its pharmacological class, the gabapentinoids, to provide a comprehensive technical overview for research and drug development professionals.

Executive Summary

This compound (PD-0200390) is a structural analog of γ-aminobutyric acid (GABA) and a member of the gabapentinoid class of drugs, which also includes gabapentin and pregabalin.[1] Developed by Pfizer, its primary known mechanism of action is as a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[1] While its clinical development was focused on insomnia, the pharmacological profile of this compound suggests a broader potential for neurological effects, including anxiolytic, analgesic, and anticonvulsant properties, consistent with other drugs in its class. This technical guide explores the core pharmacology of this compound, its putative signaling pathways, and the experimental methodologies relevant to investigating its potential therapeutic applications beyond sleep disorders.

Core Pharmacology and Mechanism of Action

This compound, like other gabapentinoids, does not directly interact with GABA receptors. Instead, its primary molecular target is the α2δ auxiliary subunit of presynaptic VGCCs.[1] Binding to this subunit is thought to modulate calcium influx into the presynaptic neuron, which in turn reduces the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P. This reduction in neurotransmitter release is believed to be the cornerstone of the therapeutic effects of gabapentinoids.

Binding Affinity

Specific quantitative binding data for this compound is not widely published. However, it is known to bind to the α2δ-1 and α2δ-2 subunits of VGCCs.[1] For context, the binding affinities (Ki) of related compounds, gabapentin and pregabalin, for the α2δ subunit are in the nanomolar range, with pregabalin generally exhibiting higher potency. It is anticipated that this compound possesses a similar high-affinity binding profile.

Table 1: Comparative Binding Affinities of Gabapentinoids (Illustrative)

| Compound | Target | Binding Affinity (Ki) | Reference |

| Gabapentin | α2δ subunit | ~38 nM | [No specific citation available in search results] |

| Pregabalin | α2δ subunit | ~32 nM | [No specific citation available in search results] |

| This compound | α2δ subunit | Data not publicly available |

Potential Neurological Effects Beyond Insomnia

Based on the established pharmacology of gabapentinoids, this compound has the potential for therapeutic efficacy in a range of neurological and psychiatric disorders beyond insomnia.

Anxiolytic Effects

Gabapentinoids have demonstrated efficacy in the treatment of anxiety disorders. The proposed mechanism for this anxiolytic effect is the reduction of excitatory neurotransmitter release in brain regions associated with fear and anxiety, such as the amygdala.

Analgesic Effects in Neuropathic Pain

A primary indication for gabapentin and pregabalin is the treatment of neuropathic pain. The analgesic effect is thought to result from the dampening of hyperexcitability in the pain-processing pathways of the central nervous system by reducing the release of neurotransmitters like glutamate and substance P.

Anticonvulsant Effects

The foundational therapeutic application for gabapentinoids was epilepsy. By binding to the α2δ subunit and reducing presynaptic calcium influx, these compounds decrease the likelihood of excessive neuronal firing that leads to seizures.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not publicly available. However, standard preclinical models used to evaluate the anxiolytic, analgesic, and anticonvulsant properties of new chemical entities would be applicable.

Radioligand Binding Assay for α2δ Subunit

Objective: To determine the binding affinity (Ki) of this compound for the α2δ subunit of VGCCs.

Methodology:

-

Membrane Preparation: Homogenize tissue known to express high levels of α2δ subunits (e.g., pig or rat brain cortex) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membranes to remove endogenous ligands.

-

Binding Reaction: Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]-gabapentin or [³H]-pregabalin) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Preclinical Model for Anxiolytic Activity: Elevated Plus Maze

Objective: To assess the anxiolytic-like effects of this compound in rodents.

Methodology:

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure: Administer this compound or vehicle to the animals (e.g., rats or mice) at various doses. After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes).

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms using video-tracking software.

-

Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Preclinical Model for Neuropathic Pain: Chronic Constriction Injury (CCI)

Objective: To evaluate the analgesic efficacy of this compound in a rat model of neuropathic pain.

Methodology:

-

Surgical Procedure: Under anesthesia, expose the sciatic nerve of the rat and place loose ligatures around it to induce a constriction injury.

-

Behavioral Testing: At a set time post-surgery (e.g., 14 days), assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments and/or thermal hyperalgesia (exaggerated response to a painful heat stimulus).

-

Drug Administration: Administer this compound or vehicle and re-assess the pain thresholds at various time points post-dosing.

-

Analysis: An increase in the paw withdrawal threshold to mechanical stimulation or an increase in the latency to withdraw from a heat source indicates an analgesic effect.

Preclinical Model for Anticonvulsant Activity: Maximal Electroshock (MES) Test

Objective: To determine the anticonvulsant potential of this compound.

Methodology:

-

Procedure: Administer this compound or vehicle to mice. After a defined pre-treatment period, deliver a brief electrical stimulus through corneal or ear-clip electrodes to induce a tonic-clonic seizure.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Analysis: The dose of this compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated as a measure of its anticonvulsant potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for preclinical evaluation.

Caption: Proposed mechanism of action for this compound.

Caption: Preclinical to clinical workflow for this compound.

Conclusion and Future Directions